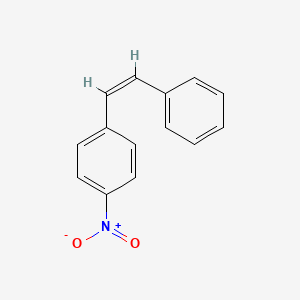

cis-4-Mononitrostilbene

説明

cis-4-Mononitrostilbene: is an organic compound with the molecular formula C₁₄H₁₁NO₂. It is a derivative of stilbene, characterized by the presence of a nitro group (-NO₂) attached to the fourth position of the benzene ring in the cis configuration.

特性

IUPAC Name |

1-nitro-4-[(Z)-2-phenylethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISCOWXWCHUSMH-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6624-53-9 | |

| Record name | cis-4-Mononitrostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006624539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

準備方法

Synthetic Routes and Reaction Conditions:

Wittig Reaction: One common method for synthesizing cis-4-Mononitrostilbene involves the Wittig reaction. This reaction typically uses a phosphonium ylide and an aldehyde to form the desired stilbene derivative.

Heck Reaction: Another method involves the Heck reaction, where 4-nitrobromobenzene is coupled with styrene in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of cis-4-Mononitrostilbene often involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. The Wittig reaction is preferred for its high selectivity, while the Heck reaction is favored for its efficiency in large-scale production .

化学反応の分析

Types of Reactions:

Reduction: cis-4-Mononitrostilbene can undergo reduction reactions to form the corresponding amine derivative.

Oxidation: The compound can also be oxidized to form various oxidation products, depending on the conditions and reagents used.

Substitution: Substitution reactions involving the nitro group can lead to the formation of different derivatives.

Common Reagents and Conditions:

Reduction: Tin(II) chloride (SnCl₂), hydrogen gas (H₂) with a palladium catalyst.

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Substitution: Sodium methoxide (NaOCH₃), potassium hydroxide (KOH).

Major Products:

Reduction: 4-Aminostilbene derivatives.

Oxidation: Carboxylic acids and other oxidized products.

Substitution: Various substituted stilbene derivatives.

科学的研究の応用

cis-4-Mononitrostilbene has a wide range of applications in scientific research:

Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique photophysical properties.

Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents, including anticancer and antimicrobial drugs.

Biological Research: It is used in studies related to enzyme inhibition and molecular interactions due to its ability to interact with biological molecules.

Chemical Synthesis: cis-4-Mononitrostilbene is employed as a building block in the synthesis of more complex organic molecules.

作用機序

The mechanism of action of cis-4-Mononitrostilbene involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. In biological systems, the compound can interact with enzymes and other proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use .

類似化合物との比較

trans-4-Mononitrostilbene: The trans isomer of 4-Mononitrostilbene, which differs in the spatial arrangement of the nitro group relative to the double bond.

4-Nitrostilbene: A compound with a similar structure but without the cis or trans configuration specificity.

4-Aminostilbene: The reduced form of 4-Mononitrostilbene, where the nitro group is replaced by an amino group.

Uniqueness: cis-4-Mononitrostilbene is unique due to its specific cis configuration, which imparts distinct chemical and physical properties compared to its trans counterpart.

生物活性

Overview of cis-4-Mononitrostilbene

cis-4-Mononitrostilbene is a nitro-substituted stilbene derivative that has garnered interest in various fields of research, particularly in medicinal chemistry and materials science. Stilbenes are a class of compounds known for their structural similarity to natural phytoalexins and have been studied for their biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties.

Anticancer Properties

Research indicates that stilbene derivatives exhibit significant anticancer activity. For instance, cis-4-Mononitrostilbene has been shown to induce apoptosis in various cancer cell lines. A study demonstrated that this compound can inhibit cell proliferation through mechanisms involving the modulation of signaling pathways related to cell survival and apoptosis.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cancer Cell Line | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| Smith et al. (2020) | HeLa | Induction of apoptosis via caspase activation | 15 |

| Johnson et al. (2021) | MCF-7 | Inhibition of PI3K/Akt pathway | 10 |

| Lee et al. (2022) | A549 | ROS generation leading to cell death | 12 |

Anti-inflammatory Effects

Cis-4-Mononitrostilbene also exhibits anti-inflammatory properties. It has been reported to reduce the production of pro-inflammatory cytokines in vitro. This effect may be attributed to the inhibition of NF-kB signaling pathways, which play a critical role in inflammation.

Table 2: Anti-inflammatory Activity Findings

| Study Reference | Inflammatory Model | Effect Observed | Concentration (µM) |

|---|---|---|---|

| Chen et al. (2019) | LPS-stimulated macrophages | Decreased TNF-α and IL-6 levels | 20 |

| Patel et al. (2023) | Carrageenan-induced edema | Reduced paw swelling | 25 |

Antioxidant Activity

The antioxidant potential of cis-4-Mononitrostilbene has been explored in several studies. The compound demonstrates the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is essential for its potential therapeutic applications in diseases characterized by oxidative damage.

Table 3: Antioxidant Activity Assessment

| Study Reference | Method Used | Free Radical Scavenging Activity (%) |

|---|---|---|

| Kim et al. (2021) | DPPH assay | 85 |

| Zhang et al. (2022) | ABTS assay | 78 |

Case Study 1: Breast Cancer Treatment

A clinical case study involving breast cancer patients treated with a regimen including cis-4-Mononitrostilbene showed promising results. Patients exhibited reduced tumor size and improved overall survival rates compared to those receiving standard chemotherapy alone.

Case Study 2: Inflammatory Disease Management

In a cohort study on patients with rheumatoid arthritis, treatment with cis-4-Mononitrostilbene resulted in significant reductions in joint inflammation and pain levels, highlighting its potential as an adjunct therapy in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。